4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine
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Overview
Description
4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound that features a pyrrolidine ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of appropriate precursors to form the thiazole ring, followed by the addition of the pyrrolidine group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic Acid: This compound shares a similar pyrrolidine structure but differs in its additional functional groups.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring and exhibit various biological activities.
Uniqueness
4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine is unique due to its specific combination of a pyrrolidine and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C7H11N3S |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10)/t5-/m0/s1 |
InChI Key |
AZHGZDQCHFHOBI-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CSC(=N2)N |
Canonical SMILES |
C1CNCC1C2=CSC(=N2)N |
Origin of Product |
United States |
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